N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide
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Overview
Description
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide is a synthetic organic compound that belongs to the class of oxazolidinones This compound is characterized by the presence of an oxazolidin-2-one ring, a chlorobenzoyl group, and a methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazolidin-2-one ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the chlorobenzoyl group: The oxazolidin-2-one intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the chlorobenzoyl-substituted oxazolidinone.
Attachment of the methylbenzyl group: The final step involves the reaction of the chlorobenzoyl-substituted oxazolidinone with 4-methylbenzylamine and oxalyl chloride to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazolidinones with various functional groups.
Scientific Research Applications
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antibacterial and antifungal properties, particularly against resistant strains of bacteria.
Biological Research: It is used as a tool compound to study the mechanisms of action of oxazolidinone-based drugs.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This leads to the inhibition of bacterial growth and replication. The molecular targets include the 50S ribosomal subunit and the peptidyl transferase center.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a similar mechanism of action.
Uniqueness
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other oxazolidinones. Its unique structure allows for potential modifications to enhance its activity and reduce resistance.
Properties
IUPAC Name |
N-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4/c1-14-2-4-15(5-3-14)12-23-19(26)20(27)24-13-18-25(10-11-29-18)21(28)16-6-8-17(22)9-7-16/h2-9,18H,10-13H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWCLOYHCBDTLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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